molecular formula C25H21BrN2O5S B14929530 ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

Cat. No.: B14929530
M. Wt: 541.4 g/mol
InChI Key: INJHCCJMOUITHA-FYJGNVAPSA-N
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Description

ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves multiple steps. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Formation of the thiazole ring: This involves the reaction of appropriate precursors to form the thiazole ring.

    Condensation: The final step involves the condensation of the naphthylimine and thiazole derivatives with the phenoxyacetate moiety.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Condensation: This compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE include other thiazole derivatives and naphthylimine compounds. These compounds share some structural features but differ in their functional groups and overall reactivity. The uniqueness of ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE lies in its combination of functional groups, which provides distinct chemical and biological properties.

Conclusion

ETHYL 2-(2-BROMO-6-METHOXY-4-{[2-(1-NAPHTHYLIMINO)-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETATE is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and development in chemistry, biology, medicine, and industry.

Biological Activity

Ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Bromo group : Enhances lipophilicity and may affect receptor interactions.
  • Methoxy group : Often associated with improved bioactivity in aromatic compounds.
  • Thiazole moiety : Known for its role in various pharmacological activities, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related thiazole derivatives, which may provide insights into the activity of this compound.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • Related compounds showed MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .
  • Biofilm Formation Inhibition :
    • Compounds similar to ethyl 2-[2-bromo...] inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in preventing infections associated with biofilms .

Anticancer Activity

The compound's structural components suggest potential anticancer properties, particularly through interactions with antiapoptotic proteins.

  • Binding Affinity :
    • Studies on similar compounds indicate that they can bind to antiapoptotic Bcl-2 proteins, disrupting their function and promoting apoptosis in cancer cells .
  • Cytotoxicity :
    • Analogues of the compound have demonstrated significant cytotoxic effects against various cancer cell lines, with some showing IC50 values below 5 μM, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 2-[2-bromo...]. Key findings include:

  • Substituent Effects : Variations at the 6-position of the chromene ring can significantly alter binding affinities and cytotoxicity profiles against cancer cells .
CompoundBinding Affinity (IC50)Activity Type
Compound A<5 μMAnticancer
Compound B>10 μMLess Active
Ethyl 2-[2-bromo...]TBDTBD

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

  • Antimicrobial Efficacy :
    • A study demonstrated that thiazole derivatives exhibited significant activity against resistant bacterial strains, supporting the potential of ethyl 2-[2-bromo...] as an antimicrobial agent .
  • Cancer Cell Line Studies :
    • Research indicated that certain thiazole derivatives could induce apoptosis in colon cancer cell lines through mitochondrial pathways, suggesting similar mechanisms might be applicable to ethyl 2-[2-bromo...] .

Properties

Molecular Formula

C25H21BrN2O5S

Molecular Weight

541.4 g/mol

IUPAC Name

ethyl 2-[2-bromo-6-methoxy-4-[(E)-(2-naphthalen-1-ylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C25H21BrN2O5S/c1-3-32-22(29)14-33-23-18(26)11-15(12-20(23)31-2)13-21-24(30)28-25(34-21)27-19-10-6-8-16-7-4-5-9-17(16)19/h4-13H,3,14H2,1-2H3,(H,27,28,30)/b21-13+

InChI Key

INJHCCJMOUITHA-FYJGNVAPSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC

Origin of Product

United States

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